

# Application Notes: Tracking Biomolecules in Cells with 5(6)-Carboxy-eosin

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## Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B15556450

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## Introduction

**5(6)-Carboxy-eosin** is a versatile fluorescent dye belonging to the xanthene class, structurally a brominated analog of carboxyfluorescein. Its utility in cellular biology stems from its ability to be covalently conjugated to biomolecules, serving as a bright fluorescent tracer for cellular imaging and analysis.[1][2] The presence of a carboxylic acid group allows for its derivatization into reactive forms, such as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins and peptides to form stable amide bonds.[1][3] This property makes it a valuable tool for tracking the localization, trafficking, and dynamics of labeled biomolecules within living cells.[2][4] Furthermore, the four bromine atoms in its structure make it a potent photosensitizer and singlet oxygen generator, an attribute leveraged in fluorescence photooxidation techniques for high-resolution correlative light and electron microscopy.[5][6]

## Key Applications

- **Fluorescent Labeling of Biomolecules:** The primary application of **5(6)-Carboxy-eosin** is the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules for visualization and tracking.[1]
- **Cellular Imaging:** Once conjugated to a target molecule, it enables high-contrast imaging of subcellular structures and dynamic cellular processes.[1]
- **Correlative Light and Electron Microscopy (CLEM):** The bromine atoms in carboxy-eosin provide sufficient contrast for electron spectroscopic imaging (ESI), allowing for the

localization of the fluorescent signal at the ultrastructural level.[\[5\]](#)[\[7\]](#)

- **Photosensitizer:** It can be used to induce localized photooxidative damage, a technique useful for studying protein function or for photodynamic therapy research.[\[6\]](#)
- **Biochemical Assays:** Its fluorescent properties are utilized in various biochemical assays, including fluorescence spectroscopy to measure molecular dynamics and as a fluorogenic substrate for enzyme activity studies.[\[1\]](#)

## Quantitative Data

A summary of the key photophysical and chemical properties of **5(6)-Carboxy-eosin** is presented below.

Property	Value	Reference
Molecular Formula	C42H16Br8O14	
Molecular Weight	1383.8 Da	
Excitation Maximum ( $\lambda_{ex}$ )	~520 nm	
Emission Maximum ( $\lambda_{em}$ )	~545 nm	
Reactive Group (as NHS ester)	Succinimidyl ester (reacts with primary amines)	<a href="#">[1]</a>
Purity	>98%	
Solubility	Soluble in DMSO	

## Experimental Protocols

### Protocol 1: Labeling of Proteins with 5(6)-Carboxy-eosin, Succinimidyl Ester

This protocol outlines the procedure for conjugating **5(6)-Carboxy-eosin** N-hydroxysuccinimide (NHS) ester to a protein of interest.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **5(6)-Carboxy-eosin**, succinimidyl ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- 1X Phosphate-buffered saline (PBS)

#### Procedure:

- **Prepare Protein Solution:** Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL.[3] Amine-containing buffers like Tris should be avoided as they will compete with the labeling reaction.
- **Prepare Dye Stock Solution:** Allow the vial of **5(6)-Carboxy-eosin**, SE to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[3] Vortex briefly to ensure it is fully dissolved.
- **Labeling Reaction:** While gently stirring, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., G-25) pre-equilibrated with 1X PBS.[3] The first colored fraction to elute will be the labeled protein.
- **Determination of Degree of Labeling (DOL) (Optional):** The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and ~520 nm (for carboxy-eosin).

- Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol to a final concentration of 50% and storing at -20°C.[3]

## Protocol 2: Introduction of Labeled Biomolecules into Live Cells

This protocol describes a method for introducing the labeled protein into live cells using reversible plasma membrane permeabilization with Streptolysin O (SLO).

### Materials:

- Live cells cultured on coverslips
- **5(6)-Carboxy-eosin** labeled protein
- Streptolysin O (SLO)
- Complete cell culture medium
- Wash buffers (e.g., HBSS)

### Procedure:

- Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
- Permeabilization: Wash the cells with a suitable buffer. Incubate the cells with a pre-determined concentration of SLO at 37°C for 5-10 minutes to create pores in the plasma membrane.[8][9]
- Labeling: Remove the SLO solution and immediately incubate the permeabilized cells with the **5(6)-Carboxy-eosin** labeled protein (at a suitable concentration, e.g., 10-50 µg/mL) on ice for 5-10 minutes.[8][9]
- Washing and Resealing: Wash away the excess labeled protein with cold buffer. Reseal the cell membranes by adding warm, complete culture medium, which may be supplemented

with ATP and GTP, and incubate at 37°C.[8]

- Recovery: Allow the cells to recover for at least 30-60 minutes before proceeding with imaging.

## Protocol 3: Live-Cell Imaging and Data Acquisition

This protocol provides a general guideline for imaging cells containing the **5(6)-Carboxy-eosin** labeled biomolecule.

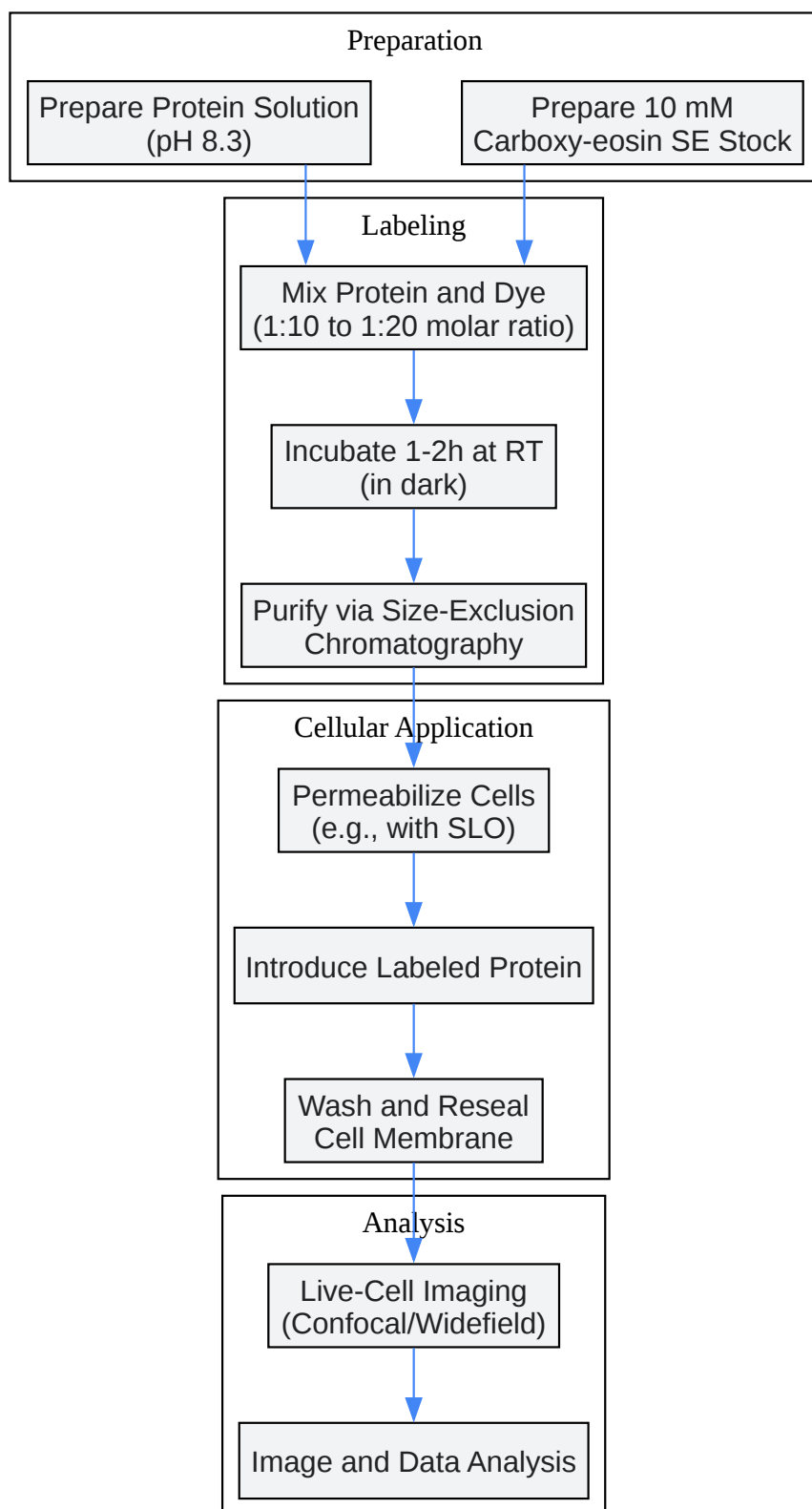
Materials:

- Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Eosin (Excitation: ~520 nm, Emission: ~545 nm)
- Live-cell imaging chamber to maintain temperature (37°C) and CO<sub>2</sub> (5%)

Procedure:

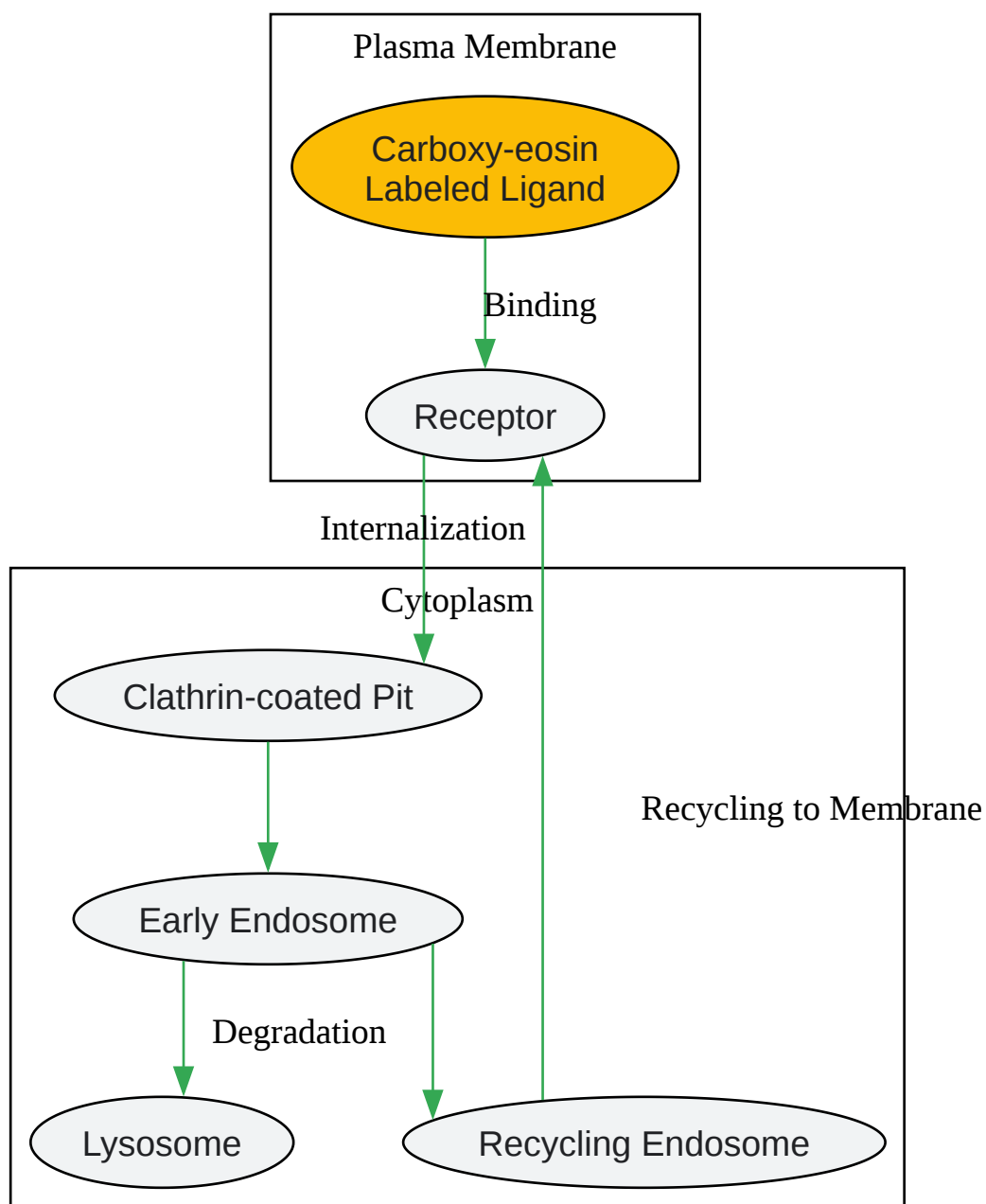
- Microscope Setup: Mount the coverslip with the labeled cells in the live-cell imaging chamber on the microscope stage.
- Cell Identification: Locate the cells using brightfield or DIC microscopy.
- Fluorescence Imaging: Switch to the fluorescence channel for Eosin. Use the lowest possible excitation laser power and exposure time to minimize phototoxicity and photobleaching.
- Image Acquisition: Acquire single images or time-lapse series to track the movement and localization of the labeled biomolecule. For dynamic processes, adjust the frame rate accordingly.
- Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or dynamics of the labeled biomolecule.

## Visualizations



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Caption: Experimental workflow for tracking biomolecules.



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Caption: Tracking receptor-mediated endocytosis pathway.

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## References

- 1. bocsci.com [bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. Tracking bio-molecules in live cells using quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. Labeling proteins inside living cells using external fluorophores for microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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